molecular formula C57H94O29 B12379473 Polyfuroside

Polyfuroside

Cat. No.: B12379473
M. Wt: 1243.3 g/mol
InChI Key: PWLHKFIPUZMURQ-NGTHHIQOSA-N
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Description

Polyfuroside is a triterpenoid saponin, which can be isolated from the defatted rhizome of jade bamboo (Polygonatum officinale) . This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Polyfuroside is typically isolated from natural sources rather than synthesized chemically. The primary method involves extracting the compound from the defatted rhizome of jade bamboo. The extraction process includes defatting the rhizome using solvents like hexane, followed by extraction with methanol or ethanol to obtain the saponins .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from jade bamboo. The process includes:

Chemical Reactions Analysis

Types of Reactions: Polyfuroside undergoes various chemical reactions, including:

    Hydrolysis: Breaking down into its sugar and aglycone components.

    Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

    Reduction: Reacting with reducing agents to form reduced derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride.

Major Products:

Scientific Research Applications

Mechanism of Action

Polyfuroside exerts its effects through several mechanisms:

Comparison with Similar Compounds

Polyfuroside is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:

    Ginsenosides: Found in ginseng, known for their adaptogenic properties.

    Astragalosides: Found in Astragalus, known for their immune-boosting effects.

    Saikosaponins: Found in Bupleurum, known for their anti-inflammatory properties.

This compound stands out due to its specific interactions with cell membranes and its potential therapeutic applications .

Properties

Molecular Formula

C57H94O29

Molecular Weight

1243.3 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C57H94O29/c1-21(20-76-50-43(71)39(67)35(63)29(15-58)78-50)7-12-57(75)22(2)34-28(86-57)14-27-25-6-5-23-13-24(8-10-55(23,3)26(25)9-11-56(27,34)4)77-51-46(74)42(70)47(33(19-62)82-51)83-54-49(85-53-45(73)41(69)37(65)31(17-60)80-53)48(38(66)32(18-61)81-54)84-52-44(72)40(68)36(64)30(16-59)79-52/h5,21-22,24-54,58-75H,6-20H2,1-4H3/t21-,22+,24+,25-,26+,27+,28+,29-,30-,31-,32-,33-,34+,35-,36-,37-,38-,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-/m1/s1

InChI Key

PWLHKFIPUZMURQ-NGTHHIQOSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O

Origin of Product

United States

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